6-Ethyl-4-phenylchroman-2-one
CAS No.: 405277-43-2
Cat. No.: VC21430935
Molecular Formula: C17H16O2
Molecular Weight: 252.31g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 405277-43-2 |
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Molecular Formula | C17H16O2 |
Molecular Weight | 252.31g/mol |
IUPAC Name | 6-ethyl-4-phenyl-3,4-dihydrochromen-2-one |
Standard InChI | InChI=1S/C17H16O2/c1-2-12-8-9-16-15(10-12)14(11-17(18)19-16)13-6-4-3-5-7-13/h3-10,14H,2,11H2,1H3 |
Standard InChI Key | AFMJVGHAHFCJIN-UHFFFAOYSA-N |
SMILES | CCC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 |
Canonical SMILES | CCC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 |
Introduction
Synthetic Pathways and Reaction Mechanisms
The synthesis of 6-Ethyl-4-phenylchroman-2-one likely parallels methodologies developed for its methyl-substituted analog, 6-Methyl-4-phenylchroman-2-one (CAS: 40546-94-9). Key approaches include:
Acid-Catalyzed Condensation
A widely employed method involves the reaction of substituted cinnamic acids with phenolic derivatives under acidic conditions. For example:
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Reactants: Cinnamic acid derivatives and phenols (e.g., p-cresol for methyl substitution).
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Catalyst: Sulfuric acid or trifluoroacetic acid (TFA).
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Conditions: Reflux in xylene or similar aprotic solvents.
This process proceeds via a dienone-phenol rearrangement, followed by cyclization and lactonization. For the ethyl variant, replacing p-cresol with a phenol bearing an ethyl group (e.g., p-ethoxyphenol) may yield the desired product.
Example Reaction for Methyl Analog :
Michael Addition and Cyclization
An alternative route involves Michael addition between a dienone intermediate and a resorcinol derivative. This method, demonstrated for dihydroxychromanones, could be adapted for ethyl-substituted targets:
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Dienone Formation: Acid-catalyzed dehydration of 4-hydroxycinnamic acid derivatives.
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Michael Addition: Nucleophilic attack by resorcinol at the β-position of the dienone.
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Lactonization: Cyclization to form the chromanone core.
Key Challenge: Steric hindrance from the ethyl group may influence regioselectivity and reaction efficiency compared to smaller substituents like methyl.
Applications and Biological Relevance
While direct studies on 6-Ethyl-4-phenylchroman-2-one are scarce, chromanone derivatives are recognized for their:
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Antioxidant Activity: Radical-scavenging properties due to conjugated aromatic systems.
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Enzyme Inhibition: Potential modulation of kinases and hydrolases in therapeutic contexts.
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Scaffold for Drug Design: Use in synthesizing neoflavonoids and tannin analogs.
Application Area | Mechanism/Example | Relevance |
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Antioxidant Therapeutics | Radical neutralization | Neurodegenerative disease models |
Anti-inflammatory Agents | COX-2 inhibition | Chronic inflammation management |
Material Science | UV stabilizers in polymers | Industrial applications |
Note: These applications are extrapolated from studies on structurally similar chromanones .
Research Gaps and Future Directions
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Synthetic Optimization: Development of scalable methods for ethyl-substituted chromanones.
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Biological Profiling: High-throughput screening for bioactivity.
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Structure-Activity Relationships (SAR): Comparative studies with methyl and ethyl analogs.
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